molecular formula C11H22N2O2 B1532801 Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate CAS No. 1392473-07-2

Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate

Cat. No.: B1532801
CAS No.: 1392473-07-2
M. Wt: 214.3 g/mol
InChI Key: ZGIHBYXILBKXGA-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate is a chemical compound with the CAS Number: 1392473-07-2 . It has a molecular weight of 214.31 and is typically in liquid form .


Molecular Structure Analysis

The molecular formula of this compound is C11H22N2O2 . The exact structure would require more specific information or computational chemistry tools to determine.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is normal .

Scientific Research Applications

Metal-Free C3-Alkoxycarbonylation

Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate is utilized in the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as eco-friendly ester sources. This process allows for the efficient preparation of various quinoxaline-3-carbonyl compounds through oxidation coupling, demonstrating the compound's role in synthesizing bioactive motifs prevalent in natural products and synthetic drugs under mild conditions (Xie et al., 2019).

NMR Tag for High-Molecular-Weight Systems

The tert-butyl group of derivatives such as this compound presents an outstanding NMR tag for high-molecular-weight systems. It enables the observation of the tert-butyl signal in one-dimensional (1)H NMR spectra without isotope labeling, facilitating the study of protein structures and interactions (Chen et al., 2015).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, derivatives that can be synthesized from this compound, serve as versatile intermediates for the asymmetric synthesis of amines. This method highlights the compound's utility in synthesizing a wide range of highly enantioenriched amines, including alpha-branched amines and amino acids, showcasing its importance in developing chiral compounds (Ellman et al., 2002).

Synthesis of Protein Tyrosine Kinase Inhibitor Intermediates

An efficient approach for synthesizing tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the development of novel protein tyrosine kinase Jak3 inhibitors, involves starting from readily available reagents. This showcases the compound's role in the pharmaceutical development pipeline, particularly in creating targeted therapies (Xin-zhi, 2011).

Stereoselective Syntheses

Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives, which can be derived from this compound, are used in the stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates. This process demonstrates the compound's application in creating stereoselectively enriched chemical entities, which is crucial for the development of drugs with specific chiral properties (Boev et al., 2015).

Safety and Hazards

This compound is associated with several hazard statements including H315, H318, and H335 . These correspond to causing skin irritation, serious eye damage, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

tert-butyl 3-amino-2-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-9(12)6-5-7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIHBYXILBKXGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392473-07-2
Record name tert-butyl 3-amino-2-methylpiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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